N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a phenoxymethyl group and a carboxamide group, along with a dichlorophenyl moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.
Introduction of the Carboxamide Group: The carboxamide group is usually introduced through the reaction of the pyrazole derivative with an appropriate amine or amide reagent.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a dichlorophenyl boronic acid or halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: Palladium catalysts, along with boronic acids or halides, are commonly employed in coupling reactions.
Major Products Formed
Oxidation: Phenoxy radicals, quinone derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling Reactions: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity, interacting with cellular receptors, and influencing metabolic pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has been explored as a candidate for anti-inflammatory, anticancer, and antimicrobial agents due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including crop protection and drug development.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea
- N-(3,4-dichlorophenyl)acetamide
- N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring, phenoxymethyl group, and dichlorophenyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in specific applications.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-14-7-6-12(10-15(14)19)20-17(23)16-8-9-22(21-16)11-24-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,23) |
InChI Key |
QXRAUBXQAJXORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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